(2S,3R)-2-azaniumyl-3-hydroxybutanoate
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Overview
Description
(2S,3R)-2-azaniumyl-3-hydroxybutanoate, also known as L-threonine, is an essential amino acid that plays a vital role in the biosynthesis of proteins. It is a crucial component of many metabolic pathways, and its deficiency can lead to several health problems.
Scientific Research Applications
Synthesis and Derivation
- Synthetic Applications : (3R)- and (3S)-3-Hydroxybutanoates have been utilized in the total synthesis of Grahamimycin A1, a complex natural product, illustrating the versatility of this compound in organic synthesis (Ohta, Miyagawa, Tsutsui, & Mitsunobu, 1993).
- Enantioselective Synthesis : The compound has been used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, demonstrating its role in producing specific enantiomers of bioactive molecules (Bunnage, Burke, Davies, Millican, Nicholson, Roberts, & Smith, 2003).
Chemical Analysis and Characterization
- Quantitative Analysis in Wine : A novel method involving this compound was developed for quantifying substituted acids in wine, indicating its use in analytical chemistry for identifying and quantifying organic compounds in complex mixtures (Lytra, Franc, Cameleyre, & Barbe, 2017).
Biotechnological Applications
- Biodegradable Polymer Production : It's used in the kinetic resolution of racemic mixtures for producing optically active D-2-hydroxybutanoate, an important intermediate in the synthesis of biodegradable poly(2-hydroxybutanoate), showcasing its relevance in green chemistry and biotechnology (Gao, Zhang, Ma, Liu, & Xu, 2011).
Supramolecular Chemistry
- Supramolecular Frameworks : The compound has been used in creating an Ag(I) supramolecular framework that captures and activates CO2, illustrating its potential in designing novel materials for environmental applications (Sun, Wang, Zhang, Liu, Hao, Huang, & Zheng, 2011).
Other Chemical Transformations
Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of β-lactam antibiotics, demonstrating its importance in pharmaceutical manufacturing (Mashima, Matsumura, Kusano, Kumobayashi, Sayo, Hori, Ishizaki, Akutagawa, & Takaya, 1991).
Enantioselective Reductions : It has been used in the enantioselective reduction of ethyl 2-acyloxy-3-oxobutanoate, a process important for producing highly pure enantiomers for various chemical applications (Sakai, Nakamura, Fukuda, Amano, Utaka, & Takeda, 1986).
properties
CAS RN |
102783-05-1 |
---|---|
Product Name |
(2S,3R)-2-azaniumyl-3-hydroxybutanoate |
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2S,3R)-2-azaniumyl-3-hydroxybutanoate |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
AYFVYJQAPQTCCC-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])[NH3+])O |
SMILES |
CC(C(C(=O)[O-])[NH3+])O |
Canonical SMILES |
CC(C(C(=O)[O-])[NH3+])O |
Color/Form |
Colorless crystals Crystals |
melting_point |
256 dec °C 256 °C (decomposes) 256°C |
Other CAS RN |
80-68-2 7013-32-3 72-19-5 |
physical_description |
Solid White crystalline powder; slight savoury aroma |
solubility |
97000 mg/L (at 25 °C) 0.98 M Insoluble in ethanol, ethyl ether, chloroform Insoluble in common neutral solvents In water, 9.70X10+4 mg/L at 25 °C 97.0 mg/mL Sparingly soluble in water; Soluble in buffer systems pH 5.5 Practically insoluble (in ethanol) |
synonyms |
Urea, polymer with 1,4-butanediol and formaldehyde, methylated |
vapor_pressure |
1.32X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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